molecular formula C15H16N2OS B1203855 3,5,5-Trimethyl-2-sulfanylidene-1,6-dihydrobenzo[h]quinazolin-4-one

3,5,5-Trimethyl-2-sulfanylidene-1,6-dihydrobenzo[h]quinazolin-4-one

Cat. No. B1203855
M. Wt: 272.4 g/mol
InChI Key: QESSEGSTHNDARV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5,5-trimethyl-2-sulfanylidene-1,6-dihydrobenzo[h]quinazolin-4-one is a member of quinazolines.

Scientific Research Applications

  • Chemical Transformations and Synthesis : Markosyan et al. (2018) described the transformation of related chemical structures, leading to various derivatives including those linked through a CH2S bridge. This research highlights the compound's potential in synthetic organic chemistry (Markosyan et al., 2018).

  • Antileishmanial Activity : Agarwal et al. (2009) synthesized novel quinazoline derivatives, including structures similar to the compound , and tested them for antileishmanial activity. This suggests potential biological applications (Agarwal et al., 2009).

  • Anticancer and Antitumor Activities : Markosyan et al. (2015) and Markosyan et al. (2019) reported the synthesis of similar compounds with notable anti-monoamine oxidase and antitumor activities. These studies indicate the compound's relevance in developing new anticancer therapies (Markosyan et al., 2015), (Markosyan et al., 2019).

  • Antimicrobial and Antiviral Properties : Mohamed et al. (2012) synthesized dihydrobenzo[h]quinazoline derivatives and found that many displayed good anticancer and antiviral activities, suggesting the compound's utility in antimicrobial and antiviral research (Mohamed et al., 2012).

  • Intramolecular Electrophilic Cyclization : Kut et al. (2020) explored the reaction of a similar compound with halogens, leading to various fused quinazolinium derivatives. This study contributes to the understanding of the compound's behavior in chemical reactions (Kut et al., 2020).

  • Antiplatelet and Antiphlogistic Activities : Brullo et al. (2012) synthesized derivatives and evaluated their antiplatelet and anti-inflammatory activities. This research demonstrates potential therapeutic applications (Brullo et al., 2012).

properties

Product Name

3,5,5-Trimethyl-2-sulfanylidene-1,6-dihydrobenzo[h]quinazolin-4-one

Molecular Formula

C15H16N2OS

Molecular Weight

272.4 g/mol

IUPAC Name

3,5,5-trimethyl-2-sulfanylidene-1,6-dihydrobenzo[h]quinazolin-4-one

InChI

InChI=1S/C15H16N2OS/c1-15(2)8-9-6-4-5-7-10(9)12-11(15)13(18)17(3)14(19)16-12/h4-7H,8H2,1-3H3,(H,16,19)

InChI Key

QESSEGSTHNDARV-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=CC=CC=C2C3=C1C(=O)N(C(=S)N3)C)C

solubility

3 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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